molecular formula C14H7F5O2 B6410138 6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261939-04-1

6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410138
CAS No.: 1261939-04-1
M. Wt: 302.20 g/mol
InChI Key: NKFDFFTXKGHCST-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as increased lipophilicity and metabolic stability. It is used in various scientific research applications due to its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one of the fluorine atoms with another substituent.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

6-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

2-fluoro-6-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-5-4-7(6-9(10)14(17,18)19)8-2-1-3-11(16)12(8)13(20)21/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFDFFTXKGHCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691855
Record name 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-04-1
Record name 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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